
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound. It belongs to the class of organic compounds known as hydroquinolines . The CAS Number for this compound is 371133-44-7.
Molecular Structure Analysis
The molecular formula of this compound is C23H20N2O2. The InChI code for this compound is 1S/C18H16ClNO2/c19-12-17(21)15-8-9-16-14(11-15)7-4-10-20(16)18(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 356.425. The compound is a powder .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Synthesis Routes and Derivatives : The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its derivatives has been a focus in chemical research. This compound is part of a broader family of benzamides and tetrahydroquinolines, which are explored for various synthetic pathways and applications. For instance, Cuevas, Patil, and Snieckus (1989) studied α′,α′-disilylated tertiary benzamides, which are related to N-benzoyl enamines, isoquinolines, and dibenzazocines, suggesting versatile synthetic applications of these compounds (Cuevas, Patil, & Snieckus, 1989).
Anticancer Potential : Derivatives of 1,2,3,4-tetrahydroquinoline, a structural component of this compound, have been investigated for their anticancer properties. Redda, Gangapuram, and Ardley (2010) synthesized substituted tetrahydroisoquinolines, demonstrating significant cytotoxic activities against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Redda, Gangapuram, & Ardley, 2010).
Potential Antipsychotic Agents : Heterocyclic carboxamides, including those derived from tetrahydroquinoline, have been evaluated as potential antipsychotic agents. Norman et al. (1996) synthesized and assessed these compounds, showing that some derivatives exhibited potent in vivo activities, comparable to existing antipsychotic compounds (Norman, Navas, Thompson, & Rigdon, 1996).
Nucleophilic Addition Applications : The study of nucleophilic addition of amide anions to nitroquinolinium salts, closely related to the chemical structure of this compound, has been conducted. This research, led by Avakyan et al. (2019), highlights the synthesis of stable adducts and their potential in creating new chemical entities (Avakyan et al., 2019).
Genetic Control Applications : Smith et al. (2003) investigated cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands for controlling gene expression in ecdysone responsive systems. This research points to the utility of such compounds in molecular biology and genetic studies (Smith, Cavanaugh, Friz, Thompson, Saggers, Michelotti, García, & Tice, 2003).
Exploration of Amide Reactions : The reaction of amide anions with quinolinium salts, including those related to this compound, has been studied for the synthesis of various chemical compounds. This research expands the understanding of amide chemistry and its applications in creating new substances (Mikhailovskii, Yusov, & Gashkova, 2015).
Antibacterial and Analgesic Research : Investigations into the antibacterial, anthelmintic, analgesic, and anti-inflammatory properties of quinazolinone derivatives, related to the chemical structure of this compound, have been carried out, suggesting potential medical applications of these compounds (Debnath & Manjunath, 2011).
Safety and Hazards
The safety information for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(17-8-3-1-4-9-17)24-20-13-14-21-19(16-20)12-7-15-25(21)23(27)18-10-5-2-6-11-18/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLNCKCQOBKVKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
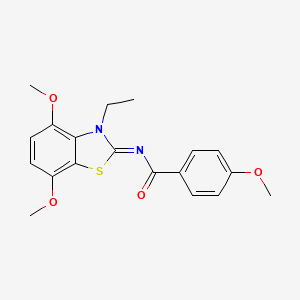
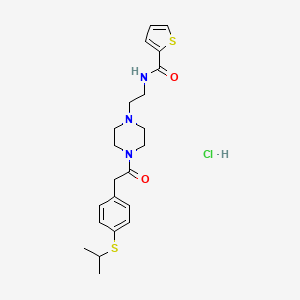
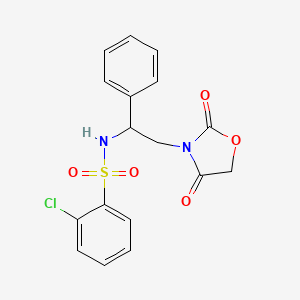
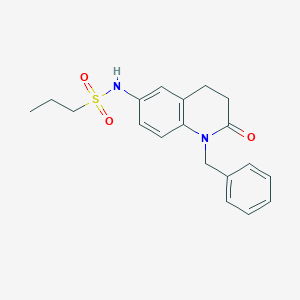
![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)
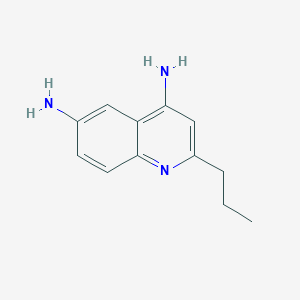
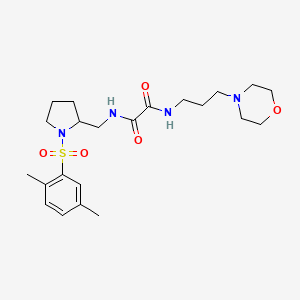
![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2399789.png)

